molecular formula C10H6F3NO B2812036 6-(trifluoromethyl)-1H-indole-4-carbaldehyde CAS No. 1100215-61-9

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Cat. No. B2812036
CAS RN: 1100215-61-9
M. Wt: 213.159
InChI Key: JAIQXXZQYBEMNU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)indole is used in pharmaceutical intermediates and liquid crystal intermediates . It has a molecular formula of C9H6F3N .


Synthesis Analysis

An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .


Molecular Structure Analysis

The molecular weight of 6-(Trifluoromethyl)indole is 185.15 g/mol . The IUPAC name is 6-(trifluoromethyl)-1H-indole .


Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates has been described . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Physical And Chemical Properties Analysis

6-(Trifluoromethyl)indole is insoluble in water . More specific physical and chemical properties for 6-(trifluoromethyl)-1H-indole-4-carbaldehyde are not available in the search results.

Scientific Research Applications

Synthetic Methodology and Medicinal Chemistry

Indoles are abundant in nature and often exhibit bioactivity. Trifluoromethyl groups enhance polarity, stability, and lipophilicity. Combining these two features, researchers have developed metal-free methods to synthesize 2-trifluoromethylindoles from indoles. For instance, an efficient transformation using CF3SO2Na selectively introduces the trifluoromethyl group at the C2 position of indoles . These compounds could serve as building blocks for drug discovery, as exemplified by the antidepressant Fluoxetine (Prozac) and the anticancer agent Fludelone .

Molecular Topologies and Complex Structures

2-(Trifluoromethyl)isonicotinic acid plays a role in constructing molecular topologies. It has been involved in forming homometallic and heterometallic molecular squares, contributing to the creation of intricate molecular architectures .

Organic Synthesis and Functional Group Transformations

Researchers have explored the use of trifluoromethyl compounds in organic synthesis. CF3SO2Na serves as an environmentally friendly and cost-effective source of trifluoromethyl. For instance, it has been employed in copper-catalyzed oxidation reactions to obtain 2-trifluoromethylindoles. These methods offer high regioselectivity and avoid toxic reagents .

Pharmaceuticals and Drug Development

The trifluoromethyl group appears in FDA-approved drugs. Pexidartinib , used to treat tenosynovial giant cell tumors, contains a trifluoromethyl alkyl-substituted pyridine moiety. Additionally, Alpelisib , an inhibitor of PI3Ks (involved in cell proliferation and glucose metabolism), features a trifluoromethyl group attached through a urea linkage .

Agrochemicals and Crop Protection

While specific examples are limited, the trifluoromethyl group has potential in agrochemicals. Researchers may investigate its effects on pesticide activity and crop protection.

Mechanism of Action

While the specific mechanism of action for 6-(trifluoromethyl)-1H-indole-4-carbaldehyde is not available, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Safety and Hazards

While specific safety data for 6-(trifluoromethyl)-1H-indole-4-carbaldehyde is not available, general precautions for handling similar compounds include avoiding personal contact, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The trifluoromethyl group is gaining increasing attention in the field of pharmaceuticals, agrochemicals, and materials . Future research directions may include the development of new synthesis methods, the exploration of new applications, and the study of the biological activities of trifluoromethyl-containing compounds .

properties

IUPAC Name

6-(trifluoromethyl)-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIQXXZQYBEMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-1H-indole-4-carbaldehyde

Synthesis routes and methods

Procedure details

A solution of 4-bromo-6-(trifluoromethyl)-1H-indole (5.23 g, 19.81 mmol) in tetrahydrofuran (20 ml) was cooled to −78 ° C. and treated slowly with n-butyllithium (1.6 M solution in hexanes, 39.6 ml, 63.4 mmol). The solution was stirred for 15 min at −78 ° C., and then treated with dimethylformamide (7.67 ml, 99 mmol), and stirred for 30 minutes more, allowing the reaction to warm to ambient temperature. The resulting solution was poured into brine and extracted with ethyl acetate. The pooled organics were dried over sodium sulfate and concentrated to give an amber oil. Column chromatography (ethyl acetate/hexanes gradient elution) afforded 1.17 g, (32%). 1H-NMR (CDCl3, 500 MHz) δ ppm 10.28 (s, 1H), 8.72 (br s, 1H), 7.93 (s, 1H), 7.88 (s, 1H), 7.58 (s, 1H), 7.42 (s, 1H). Mass spec.: 214.14 (MH)+.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
39.6 mL
Type
reactant
Reaction Step Two
Quantity
7.67 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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